molecular formula C21H19F2N5OS B2930626 5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868220-07-9

5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2930626
CAS No.: 868220-07-9
M. Wt: 427.47
InChI Key: JCXYSPQGUMALGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole scaffold substituted with fluorophenyl and piperazine moieties. This structure combines a bicyclic thiazole-triazole core with a fluorinated aromatic system and a piperazine side chain, which may confer unique physicochemical and pharmacological properties. While direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in anticancer or antifungal therapies .

Properties

IUPAC Name

5-[(3-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2N5OS/c22-15-4-6-17(7-5-15)26-8-10-27(11-9-26)18(14-2-1-3-16(23)12-14)19-20(29)28-21(30-19)24-13-25-28/h1-7,12-13,18,29H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXYSPQGUMALGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC(=CC=C3)F)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention for its potential biological activities. This compound features a thiazolo-triazole core, which is known for its diverse pharmacological properties. The presence of fluorinated phenyl and piperazine moieties suggests that it may interact with various biological targets, making it a candidate for further investigation in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H23F2N5OSC_{23}H_{23}F_2N_5OS with a molecular weight of 455.5 g/mol. The structure includes:

  • A thiazole ring
  • A triazole ring
  • Fluorinated phenyl groups
  • A piperazine moiety
PropertyValue
Molecular FormulaC23H23F2N5OS
Molecular Weight455.5 g/mol
CAS Number898368-08-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to 5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol. The thiazole and triazole rings are known to exhibit significant activity against various bacterial strains.

Case Study : A related study demonstrated that derivatives containing triazole rings showed potent activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values as low as 0.24 μg/mL .

Antifungal Activity

The antifungal activity of triazole derivatives is well-documented. The compound's structure suggests it may inhibit fungal growth through interference with ergosterol biosynthesis.

Research Findings : A review indicated that 1,2,4-triazoles have broad antifungal activity and are crucial in the development of new antifungal agents due to their ability to overcome resistance mechanisms .

Neuropharmacological Effects

The piperazine moiety in the compound is associated with neuropharmacological effects. Compounds containing piperazine have been studied for their potential as monoamine oxidase (MAO) inhibitors.

Findings : In a study evaluating similar piperazine derivatives, some exhibited selective inhibition of MAO-B with IC50 values significantly lower than standard inhibitors, indicating potential for treating neurodegenerative diseases .

The biological activity of 5-((3-Fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol likely involves:

  • Interaction with Enzymes : The compound may inhibit enzymes such as MAO-B, affecting neurotransmitter levels.
  • Binding Affinity : The fluorinated groups may enhance binding affinity to biological targets due to increased lipophilicity and electronic effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, molecular properties, and inferred biological activity.

Structural Variations and Substituent Effects

The target compound’s key structural features include:

  • 3-Fluorophenyl group: Enhances electronegativity and metabolic stability compared to non-fluorinated analogs.
  • 4-(4-Fluorophenyl)piperazine : The piperazine moiety is a frequent pharmacophore in CNS-targeting drugs, while the 4-fluorophenyl substitution may improve receptor binding affinity.

Table 1: Structural and Molecular Comparisons

Compound Name / Source Core Structure Substituents Molecular Weight Key Features
Target Compound Thiazolo[3,2-b][1,2,4]triazol-6-ol 3-Fluorophenyl, 4-(4-fluorophenyl)piperazine ~505.6 (estimated) High electronegativity; potential for dual fluorophenyl interactions
Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-(3-Chlorophenyl)piperazine, 4-ethoxy-3-methoxyphenyl 542.0 Chlorine increases lipophilicity; methoxy/ethoxy groups may enhance solubility
Thiazolo[3,2-b][1,2,4]triazol-6-ol 4-(4-Methoxyphenyl)piperazine, 2-furyl 505.6 Methoxy improves solubility; furan introduces planar heterocyclic moiety
Thiazolo[3,2-b][1,2,4]triazol-6-one 4-Fluorophenyl, indole-derived substituent N/A Indole moiety may enable intercalation or enzyme inhibition
Thiazolo[3,2-b][1,2,4]triazol-6-one 4-Chlorophenyl, furan-2-ylmethyl 328.7–409.8 Chlorophenyl enhances stability; furan contributes to π-stacking
Physicochemical and Pharmacological Implications
  • Fluorine vs.
  • Piperazine Substitutions : Replacing 4-fluorophenyl (target) with 4-methoxyphenyl () increases electron-donating capacity, which could alter receptor binding kinetics .
  • Core Modifications : Compounds with a triazol-6-one core () exhibit reduced polarity compared to the triazol-6-ol core, impacting solubility and membrane permeability .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can purity be ensured during synthesis?

Methodological Answer:
The synthesis involves multi-step heterocyclic assembly. Key steps include:

  • Condensation reactions : Use 1-(4-fluorophenyl)piperazine and fluorophenyl precursors in anhydrous toluene with NaH as a base to form the piperazine-fluorophenyl intermediate .
  • Thiazolo-triazole ring formation : React with thiosemicarbazide derivatives under reflux in ethanol, followed by cyclization using POCl₃ or PCl₅ .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in hot ethanol. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity using 1^1H/13^{13}C NMR and FT-IR (e.g., S-H stretch at ~2550 cm⁻¹ for thiol intermediates) .

Basic: Which spectroscopic techniques are critical for structural validation, and how should data be interpreted?

Methodological Answer:

  • 1^1H NMR : Key signals include aromatic protons (δ 6.8–7.4 ppm, split due to fluorine coupling), piperazine methylene (δ 3.2–3.8 ppm), and thiazole-triazole protons (δ 8.1–8.5 ppm). Fluorine-induced splitting in the 3-fluorophenyl group requires careful integration .
  • FT-IR : Confirm functional groups like -OH (broad ~3200 cm⁻¹), C-F (1090–1150 cm⁻¹), and triazole C=N (1560–1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns should align with cleavage at the piperazine-thiazole junction .

Advanced: How can molecular docking studies be designed to predict biological activity against fungal targets?

Methodological Answer:

  • Target Selection : Prioritize fungal enzymes like 14α-demethylase (CYP51, PDB: 3LD6) due to structural homology with triazole antifungals .
  • Ligand Preparation : Optimize protonation states (pH 7.4) and generate 3D conformers using OpenBabel.
  • Docking Protocol : Use AutoDock Vina with a grid box covering the heme-binding site. Validate docking poses by comparing with fluconazole (co-crystallized in CYP51). Key interactions: π-π stacking with phenyl groups, hydrogen bonding with triazole N-atoms, and hydrophobic contacts with piperazine .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent fungal strains (e.g., Candida albicans ATCC 90028) and MIC protocols (CLSI M27 guidelines).
  • Solubility Adjustments : Use DMSO ≤1% (v/v) to avoid solvent toxicity. Compare activity in broth microdilution vs. agar diffusion to identify false negatives .
  • Metabolic Stability : Test liver microsome stability (e.g., human CYP3A4 incubation) to rule out rapid degradation masking efficacy .

Advanced: What strategies validate the compound’s selectivity for fungal vs. human targets?

Methodological Answer:

  • In Silico Screening : Use SwissTargetPrediction to assess off-target binding to human kinases or GPCRs.
  • In Vitro Profiling : Test against human CYP isoforms (e.g., CYP2C9, CYP3A4) via fluorometric assays. A selectivity index (SI = IC₅₀ human CYP / IC₅₀ fungal CYP51) >10 indicates therapeutic potential .
  • Cytotoxicity Assays : Evaluate in HEK293 cells (MTT assay) to ensure CC₅₀ > 100 μM .

Advanced: How to optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

  • LogP Adjustment : Introduce polar groups (e.g., -OH at C6) to reduce LogP from ~4.5 to <3.5, improving aqueous solubility.
  • Metabolic Blocking : Replace labile methyl groups with trifluoromethyl or cyclopropyl to resist CYP450 oxidation .
  • Formulation : Use PEG-400/water (70:30) for intravenous administration or hydroxypropyl-β-cyclodextrin for oral delivery to enhance bioavailability .

Advanced: How to address discrepancies in spectral data between synthetic batches?

Methodological Answer:

  • Batch Comparison : Run 1^1H NMR in deuterated DMSO to detect trace solvents (e.g., residual ethyl acetate).
  • X-ray Crystallography : Resolve ambiguous NOEs by growing single crystals (slow evaporation in chloroform/methanol). Compare unit cell parameters with reference data .
  • Quantitative 19^{19}F NMR : Use trifluoroacetic acid as an internal standard to quantify fluorophenyl group incorporation efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.